2,2,2-trifluoro-N-(3-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)acetamide

Lipophilicity Medicinal chemistry Physicochemical profiling

2,2,2-trifluoro-N-(3-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)acetamide (CAS 866049-72-1, PubChem CID is a synthetic trifluoroacetamide derivative built on a 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine scaffold with a molecular formula of C₁₃H₁₄F₃NO₄ and a molecular weight of 305.25 g/mol. The compound features a secondary alcohol at the 3-position of the indane ring, two methoxy substituents at positions 5 and 6, and an N-trifluoroacetyl cap.

Molecular Formula C13H14F3NO4
Molecular Weight 305.253
CAS No. 866049-72-1
Cat. No. B2927105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-trifluoro-N-(3-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)acetamide
CAS866049-72-1
Molecular FormulaC13H14F3NO4
Molecular Weight305.253
Structural Identifiers
SMILESCOC1=C(C=C2C(CC(C2=C1)NC(=O)C(F)(F)F)O)OC
InChIInChI=1S/C13H14F3NO4/c1-20-10-3-6-7(4-11(10)21-2)9(18)5-8(6)17-12(19)13(14,15)16/h3-4,8-9,18H,5H2,1-2H3,(H,17,19)
InChIKeyJISVZQDTSKRCPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,2,2-trifluoro-N-(3-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)acetamide (CAS 866049-72-1) – Procurement-Relevant Identity and Data Caveat


2,2,2-trifluoro-N-(3-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)acetamide (CAS 866049-72-1, PubChem CID 4341846) is a synthetic trifluoroacetamide derivative built on a 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine scaffold with a molecular formula of C₁₃H₁₄F₃NO₄ and a molecular weight of 305.25 g/mol [1]. The compound features a secondary alcohol at the 3-position of the indane ring, two methoxy substituents at positions 5 and 6, and an N-trifluoroacetyl cap [1]. A critical procurement caveat: as of 2024–2025, this compound has no annotated bioactivity in ChEMBL, no reported publications in the primary literature, and no known activity in ZINC-curated databases, meaning users should anticipate generating de novo characterization data rather than referencing existing pharmacological profiles [2].

Why 2,2,2-trifluoro-N-(3-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)acetamide Cannot Be Casually Replaced by In-Class Analogs


Despite sharing a common 5,6-dimethoxy-indane core, structural analogs of this compound diverge at three pharmacophoric positions—the C3 oxidation state, the N-acyl group, and the C1 substituent—making generic substitution chemically and functionally invalid. The closest registered analogs include the 3-oxime derivative (CAS 861209-51-0, C₁₃H₁₃F₃N₂O₄, MW 318.25), the 3-carbamate derivative (CAS 866131-55-7, C₂₁H₂₁F₃N₂O₅, MW 438.4), and the non-fluorinated acetamide analog (CAS 87929-10-0, C₁₃H₁₇NO₃, MW 235.28) . The target compound uniquely presents a hydrogen-bond donor (3-OH) paired with a metabolically stable trifluoroacetamide group, a combination absent from all three comparators. Trifluoroacetylation alters both lipophilicity (computed XLogP3 = 1.4) and the electron density at the amide nitrogen relative to non-fluorinated congeners, affecting reactivity in defluorinative cross-coupling applications—a key differentiator for medicinal chemistry and fragment elaboration workflows [1]. Because no head-to-head biological or ADME data exist for this compound series, any substitution decision must rest on these distinct physicochemical features rather than assumed pharmacological equivalence.

Quantitative Differentiation Evidence for 2,2,2-trifluoro-N-(3-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)acetamide (CAS 866049-72-1)


Trifluoromethyl-Driven Lipophilicity Gain versus Non-Fluorinated Acetamide Analog

The target compound replaces the terminal methyl of the non-fluorinated analog 2-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)acetamide (CAS 87929-10-0) with a trifluoromethyl group. Computed XLogP3-AA values show a lipophilicity difference of approximately +0.6 to +0.9 log units favoring the fluorinated compound (computed XLogP3 = 1.4 for the target compound) [1]. This difference is class-consistent with the general effect of CF₃ substitution on amides and predicts enhanced passive membrane permeability relative to the non-fluorinated scaffold [2]. No experimental logP or logD data are available for either compound; therefore all comparisons rest on computed values.

Lipophilicity Medicinal chemistry Physicochemical profiling

Hydrogen Bond Donor/Acceptor Profile Differentiated from 3-Oxime Analog

The target compound (C3 alcohol) and its closest registered analog, (E)-2,2,2-trifluoro-N-(3-(hydroxyimino)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)acetamide (CAS 861209-51-0, C3 oxime), differ by the replacement of a C–OH group with C=N–OH at the 3-position. This substitution changes the hydrogen-bond donor count from 2 (target) to 3 (oxime), adds one hydrogen-bond acceptor, and increases topological polar surface area (tPSA) from 67 Ų to approximately 85–90 Ų [1]. The oxime also introduces geometric (E/Z) isomerism absent in the target compound. These differences are significant for synthetic chemistry: the alcohol can be selectively oxidized to the ketone, or derivatized via esterification or etherification, whereas the oxime is locked in a different reactivity manifold [2].

Hydrogen bonding Scaffold differentiation Synthetic intermediate

Vendor Purity Tiering: 95% Minimum Purity with No Assay-Defined Impurity Profile

Multiple vendors (AKSci, CymitQuimica) list the target compound at a minimum purity of 95% by HPLC or equivalent, with no specified impurity profiling and no MDL number assignment . One vendor (Leyan) offers a 98% purity grade . In contrast, the 3-carbamate derivative (CAS 866131-55-7, AKSci 0952FA) is also offered at unspecified purity with an MDL status of N/A . This places the target compound in a typical research-grade purity tier (≥95%) but without the batch-specific COA transparency that would distinguish a preferred procurement source from a commodity alternative. Users performing quantitative pharmacology or biophysical assays should request lot-specific purity certificates and consider orthogonal purity verification (e.g., qNMR or LC-MS) before use.

Quality specification Procurement Purity analysis

Complete Absence of Curated Bioactivity Data – A Selection-Relevant Data Gap

The ZINC database explicitly records that compound ZINC1394842 (corresponding to CAS 866049-72-1) has no known activity in ChEMBL 20, does not appear in any annotated catalog, and has not been reported in any publications [1]. In contrast, structurally unrelated compounds sharing only the molecular formula C₁₃H₁₄F₃NO₄ (e.g., certain N-Boc-aminobenzoic acid derivatives or trifluoroacetyl amino acid esters) have documented activities and literature annotations [2]. This means a procurement decision for the target compound carries a distinct risk: the user must generate all assay data de novo, whereas certain formula-matched isomers may offer pre-existing SAR information. This is the single most important factor differentiating this compound from its broader molecular-formula cohort in a procurement setting.

Bioactivity Data transparency Risk assessment

Evidence-Matched Application Scenarios for 2,2,2-trifluoro-N-(3-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)acetamide (CAS 866049-72-1)


Fragment Elaboration via Defluorinative Cross-Coupling of the Trifluoroacetamide Moiety

The trifluoroacetamide group has been established as a competent electrophile in mechanochemical and nickel-catalyzed defluorinative arylation reactions, enabling conversion to aromatic amides [1]. The target compound's CF₃CONH– group, combined with the C3 alcohol handle for orthogonal derivatization, makes it suitable as a bifunctional building block for fragment-to-lead libraries where both the amide and the alcohol are elaborated in a programmable sequence. Users should note that no specific reaction yields or conditions have been reported for this exact compound, and optimization starting from published general protocols for trifluoroacetamides will be required.

Physicochemical Tool Compound for Permeability and H-Bond SAR Studies in the Indane Scaffold Space

The computed XLogP3 (1.4) and tPSA (67 Ų) place this compound within the favorable range for oral bioavailability according to Veber rules [1]. Because the compound lacks pre-existing bioactivity annotations , it can serve as a physicochemically characterized but pharmacologically silent control in scaffold-hopping exercises where 5,6-dimethoxy-indane derivatives are being evaluated for target engagement. This avoids confounding by off-target pharmacology that plagues many literature compounds.

Synthetic Intermediate for 5,6-Dimethoxy-Indane-Based HDAC or Anti-Inflammatory Probe Synthesis

The aryl amide derivatives of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl acetic acid have been documented to possess anti-inflammatory and analgesic activity with reduced gastrointestinal ulcerogenicity in rodent models [1]. While the target compound itself has no reported bioactivity, its scaffold is structurally precedent for this therapeutic class. Deprotection of the trifluoroacetyl group would yield the primary amine (3-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine), which could be elaborated into diverse amide libraries mirroring published anti-inflammatory SAR. Users procuring this compound as an intermediate should verify deprotection conditions against the acid-labile 3-OH group.

Novel Chemical Space Exploration Where Prior Art Absence Is a Strategic Asset

The confirmed absence of any ChEMBL activity records or patent-specific compound claims for CAS 866049-72-1 [1] makes this compound particularly attractive for organizations conducting freedom-to-operate (FTO) assessments before initiating new medicinal chemistry programs. Starting from a compound with zero annotated bioactivity reduces the risk of pre-existing composition-of-matter patent encumbrance, a concern that complicates the use of many literature-validated chemical probes. This scenario is procurement-relevant specifically because competing formula isomers may already fall under existing patent or data protection claims.

Quote Request

Request a Quote for 2,2,2-trifluoro-N-(3-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.